molecular formula C18H32N2O6 B12301014 (S)-1-((2S,3R)-3-tert-butoxy-2-(tert-butoxycarbonylamino)butanoyl)pyrrolidine-2-carboxylic acid

(S)-1-((2S,3R)-3-tert-butoxy-2-(tert-butoxycarbonylamino)butanoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12301014
M. Wt: 372.5 g/mol
InChI Key: WSNKDPVQSFTVBN-UHFFFAOYSA-N
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Description

The compound (S)-1-((2S,3R)-3-tert-butoxy-2-(tert-butoxycarbonylamino)butanoyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine-2-carboxylic acid derivative featuring two tert-butoxy groups and a tert-butoxycarbonylamino (Boc-amino) moiety. This compound is likely used as an intermediate in peptide synthesis, where the Boc group protects amines during coupling reactions .

Properties

IUPAC Name

1-[3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O6/c1-11(25-17(2,3)4)13(19-16(24)26-18(5,6)7)14(21)20-10-8-9-12(20)15(22)23/h11-13H,8-10H2,1-7H3,(H,19,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNKDPVQSFTVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-O-(tert-butyl)-L-threonyl-L-proline typically involves the protection of amino and hydroxyl groups using tert-butoxycarbonyl and tert-butyl groups, respectively. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to introduce the Boc group under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the generated acid.

Industrial Production Methods

In an industrial setting, the production of N-(tert-Butoxycarbonyl)-O-(tert-butyl)-L-threonyl-L-proline can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)-O-(tert-butyl)-L-threonyl-L-proline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amino acids and peptides, which can then be further modified or used in subsequent synthetic steps.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development
This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural features allow it to participate in reactions that lead to the formation of bioactive molecules, particularly those targeting metabolic pathways. For instance, it has been noted in the development of arginase inhibitors, which play a crucial role in regulating nitric oxide synthesis and have implications in cancer therapy and metabolic disorders .

1.2 Chiral Separation Techniques
Recent studies have highlighted its utility in chiral separation processes. The compound's stereochemistry allows for selective interactions with chiral environments, making it suitable for applications in the production of enantiomerically pure drugs. For example, techniques involving this compound have been developed to enhance the efficiency of chiral separations in green manufacturing processes .

Biochemical Research

2.1 Enzyme Inhibition Studies
Research has demonstrated that derivatives of this compound exhibit significant activity against specific enzymes such as arginase, with reported potency ranging from nanomolar to micromolar concentrations . This positions the compound as a valuable tool for studying enzyme kinetics and inhibition mechanisms.

2.2 Metabolic Pathway Exploration
The compound is instrumental in exploring metabolic pathways involving amino acids and their derivatives. Its ability to mimic natural substrates allows researchers to investigate biochemical pathways more effectively, providing insights into disease mechanisms and potential therapeutic targets.

Material Science

3.1 Polymer Chemistry
In material science, (S)-1-((2S,3R)-3-tert-butoxy-2-(tert-butoxycarbonylamino)butanoyl)pyrrolidine-2-carboxylic acid has been explored for its potential as a monomer in polymer synthesis. Its functional groups can facilitate polymerization reactions that yield materials with desirable mechanical and thermal properties.

3.2 Drug Delivery Systems
The compound's amphiphilic nature makes it suitable for developing drug delivery systems that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. This is particularly relevant in the formulation of nanoparticles for targeted drug delivery applications.

Case Studies

Study Application Findings
Study on Arginase InhibitorsPharmaceutical ResearchThe compound demonstrated significant inhibition of arginase activity, suggesting potential therapeutic uses in cancer treatment .
Chiral Separation ProcessGreen ChemistryDeveloped a method for efficient separation of enantiomers using this compound as a key intermediate, reducing environmental impact by minimizing solvent use .
Polymer SynthesisMaterial ScienceUtilized as a monomer leading to polymers with enhanced thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-O-(tert-butyl)-L-threonyl-L-proline primarily involves its role as a protecting group. The Boc group stabilizes the amino group by preventing it from participating in unwanted side reactions. Upon deprotection, the Boc group is cleaved, releasing the free amino group, which can then engage in further chemical transformations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The compound’s structural analogs share the pyrrolidine-2-carboxylic acid backbone but differ in substituents and stereochemistry. Key comparisons include:

a. Substituent Variations
  • Phenethyl vs. Butanoyl Groups: The compound in , (R)-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid, replaces the butanoyl chain with a phenethyl group.
  • Methoxy vs. tert-Butoxy/Boc-Amino Groups: Compounds in and , such as (2R,3S)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid, feature a smaller methoxy group instead of the tert-butoxy and Boc-amino moieties.
b. Stereochemical Differences
  • The (2S,3R) configuration in the target compound contrasts with the (2R,3S) isomer in . Such stereochemical inversions can drastically alter binding affinity to chiral biological targets, such as enzymes or receptors .

Physical and Chemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound Not Available Likely ~C18H31N2O6 ~377.5 (estimated) High steric bulk from tert-butoxy/Boc groups; chiral centers influence reactivity
(R)-1-(Boc)-2-phenethylpyrrolidine-2-carboxylic acid 1217805-48-5 C18H25NO4 319.4 Acute oral toxicity (H302), skin irritation (H315)
(2R,3S)-1-Boc-3-methoxypyrrolidine-2-carboxylic acid 2165699-77-2 C11H19NO5 245.27 Predicted pKa 3.61; stable at room temperature
(2S,3R)-1-Boc-3-methoxypyrrolidine-2-carboxylic acid 1386457-97-1 C11H19NO5 245.27 Stereoisomer of above; similar properties but distinct biological activity
Notes on Properties:
  • Solubility and Reactivity : The tert-butoxy and Boc groups in the target compound enhance solubility in organic solvents, favoring its use in solid-phase peptide synthesis. In contrast, the methoxy analogs (–4) may exhibit better aqueous solubility .
  • Acidity: The Boc group’s electron-withdrawing nature lowers the pKa of adjacent amines, facilitating deprotection under acidic conditions. The target compound’s Boc-amino group likely shares this behavior .

Biological Activity

(S)-1-((2S,3R)-3-tert-butoxy-2-(tert-butoxycarbonylamino)butanoyl)pyrrolidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrrolidine ring and multiple functional groups that contribute to its biological properties. Its molecular formula is C13H25N1O5C_{13}H_{25}N_{1}O_{5}, with a molecular weight of approximately 275.34 g/mol.

PropertyValue
Molecular FormulaC13H25N1O5
Molecular Weight275.34 g/mol
CAS Number201217-86-9
Purity≥98%
Storage ConditionsSealed in dry, 2-8°C

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, which may facilitate its interaction with target proteins.

Enzyme Inhibition

Research indicates that compounds similar to this compound can act as inhibitors for specific enzymes. For instance, studies have shown that related pyrrolidine derivatives exhibit inhibitory effects on caspase enzymes, which are critical in apoptosis regulation .

Therapeutic Applications

The compound's structural features suggest potential applications in various therapeutic areas:

1. Anti-inflammatory Activity
Pyrrolidine derivatives have been explored for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines through modulation of signaling pathways presents a promising therapeutic avenue .

2. Antiviral Activity
Given the structural similarity to compounds used in antiviral therapies, there is potential for this compound to exhibit antiviral activity. For example, related compounds have been investigated as intermediates in the synthesis of anti-HCV drugs .

3. Cancer Therapy
The ability to inhibit specific enzymes involved in cancer progression positions this compound as a candidate for further investigation in cancer therapies. The modulation of apoptosis pathways can be crucial in developing effective treatment strategies .

Case Studies

Several studies have investigated the biological activity of similar compounds:

Case Study 1: Anti-HCV Drug Development
A study highlighted the importance of pyrrolidine derivatives in developing anti-HCV drugs, demonstrating that modifications to the structure can significantly enhance antiviral efficacy .

Case Study 2: Enzyme Inhibition Profile
Research conducted on related compounds showed that they effectively inhibit caspases involved in inflammatory responses. This suggests that this compound may share similar inhibitory profiles .

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